3-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid
Description
The compound “3-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid” seems to be a complex organic molecule. It likely contains a naphthyridine core, which is a bicyclic structure consisting of two fused six-membered rings . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Synthesis Analysis
While specific synthesis methods for this compound were not found, Boc-protected amino acids are often used in peptide synthesis . The Boc group can be added to an amino acid using Boc2O in the presence of a base, and removed under acidic conditions .
Chemical Reactions Analysis
The Boc group is stable under most conditions but can be removed under acidic conditions. This property is often utilized in peptide synthesis, where the Boc group is used to protect one amino group while another is reacted .
Scientific Research Applications
Synthesis of Tetrahydroquinolines and Tetrahydronaphthyridines : This compound plays a role in the synthesis of tetrahydroquinolines and tetrahydronaphthyridines, as demonstrated by Reed, Rotchford, and Strickland (1988). They reported a method for converting N-(tert-butoxycarbonyl)anilines into N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines and analogous tetrahydronaphthyridines, showing its utility in versatile quinoline ring nucleus synthesis (Reed, Rotchford, & Strickland, 1988).
Development of αvβ3 Antagonists for Osteoporosis Treatment : Coleman et al. (2004) identified compounds related to this chemical structure as potent and selective αvβ3 antagonists. These compounds showed promise for clinical development in the treatment of osteoporosis, highlighting the potential therapeutic applications of such chemical structures (Coleman et al., 2004).
Organometallic Analogs in Medicinal Chemistry : The relevance of organometallic compounds in medicinal chemistry was discussed by Patra, Merz, and Metzler-Nolte (2012). They synthesized planar chiral carboxylic acid derivatives containing tetrahydro-naphthyridine structures, exploring their use in medicinal organometallic chemistry (Patra, Merz, & Metzler-Nolte, 2012).
Exploration in Pharmaceutical Compounds : Zhao et al. (2009) discussed the use of similar compounds in the study of hydration states of pharmaceutical compounds, underlining the significance of such structures in understanding pharmaceutical properties and stability (Zhao et al., 2009).
Synthesis of Neuroexcitant Analogues : The synthesis of neuroexcitant analogues utilizing tert-butoxycarbonyl-related compounds was reported by Pajouhesh et al. (2000). They synthesized enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, demonstrating the utility of such compounds in the synthesis of neuroactive substances (Pajouhesh et al., 2000).
properties
IUPAC Name |
3-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-4-5-11-6-7-12(17-14(11)18)8-9-13(19)20/h6-7H,4-5,8-10H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBBUGPPZLKWMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649631 | |
Record name | 3-[8-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid | |
CAS RN |
886362-45-4 | |
Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-3,4-dihydro-1,8-naphthyridine-7(2H)-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[8-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-N-Boc-5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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